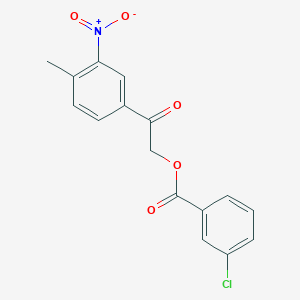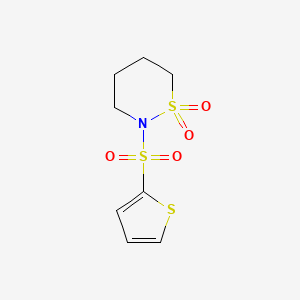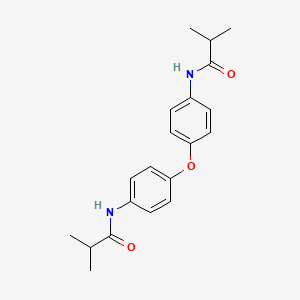![molecular formula C19H22N2O2 B5847291 methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate](/img/structure/B5847291.png)
methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate, also known as MPMPB, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. MPMPB is a versatile compound that can be synthesized using different methods.
Wirkmechanismus
The exact mechanism of action of methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. This compound has been shown to bind to the 5-HT2A and D2 receptors, which are involved in the regulation of mood, anxiety, and psychosis. By blocking these receptors, this compound may help to alleviate symptoms of anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to decrease the levels of corticotropin-releasing hormone, which is involved in the regulation of the stress response. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate. One area of interest is the development of more potent and selective this compound analogs that can be used for the treatment of specific disorders. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, the potential use of this compound as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an area of active research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans is necessary for the development of potential therapeutic applications.
Conclusion
In conclusion, this compound is a versatile compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It can be synthesized using different methods and has been extensively studied for its anxiolytic, antidepressant, and antipsychotic effects. This compound has several biochemical and physiological effects and has been shown to have low toxicity in animal models. However, its limited solubility in water may make it difficult to use in certain experiments. Future research on this compound should focus on the development of more potent and selective analogs, investigation of long-term effects, and potential therapeutic applications in neurodegenerative diseases.
Synthesemethoden
Methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate can be synthesized using different methods, but the most common method involves the reaction of 4-bromomethyl benzoate with 4-phenylpiperazine in the presence of a base, such as potassium carbonate. The reaction yields this compound as a white crystalline solid with a high yield. Other methods of synthesis include the reaction of 4-(4-phenylpiperazin-1-yl)benzaldehyde with methyl chloroformate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of schizophrenia, anxiety disorders, and depression. Additionally, this compound has been shown to have analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
methyl 4-[(4-phenylpiperazin-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-19(22)17-9-7-16(8-10-17)15-20-11-13-21(14-12-20)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNNHVPHKVTRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{3-[(4-chlorophenyl)thio]propanoyl}azepane](/img/structure/B5847209.png)
![4-chloro-2-[(2-pyridinylamino)methyl]phenol](/img/structure/B5847213.png)

![2,2-dimethyl-N-{5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5847224.png)


![4-chloro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5847244.png)
![2-(2,4-dichlorophenyl)-N'-{[(4-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5847254.png)



![2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5847276.png)


